N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride
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Overview
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride, also known as N-ABSH or ABSH, is an organic compound that has been studied extensively in the field of organic chemistry. It is a white, crystalline solid that is soluble in water and has a melting point of 162-164°C. The compound has a molecular formula of C6H14N2O2S·HCl and a molecular weight of 200.67 g/mol. It is an important intermediate in the synthesis of a variety of compounds and has been used in a variety of laboratory experiments.
Scientific Research Applications
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of peptides. It has also been used as a reagent in the synthesis of various compounds, such as amino acids and other organic molecules.
Mechanism of Action
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride acts as a nucleophile, which means that it can react with electrophiles, such as carbon dioxide and other molecules, to form new compounds. It can also act as a catalyst in the synthesis of polymers and other organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the synthesis of neurotransmitters. It has also been shown to have anti-inflammatory and antinociceptive activities.
Advantages and Limitations for Lab Experiments
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using this compound is its low cost and availability. It is also relatively easy to handle and is stable in a variety of solvents. However, it is hygroscopic and can be difficult to purify and isolate.
Future Directions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride has a number of potential future applications in scientific research. It could be used in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. It could also be used as a reagent in the synthesis of peptides, amino acids, and other organic molecules. Additionally, further research could be done to investigate its potential biochemical and physiological effects.
Synthesis Methods
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride can be synthesized through a number of methods, including the reaction of ethanesulfonyl chloride and 3-aminobicyclo[1.1.1]pentane. The reaction is carried out in an inert solvent, such as dichloromethane, and is typically conducted at room temperature. The reaction of ethanesulfonyl chloride and 3-aminobicyclo[1.1.1]pentane results in the formation of this compound and HCl as a byproduct. The product can be isolated and purified through crystallization or recrystallization.
Properties
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-2-12(10,11)9-7-3-6(8,4-7)5-7;/h9H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADRMSXRQSFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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